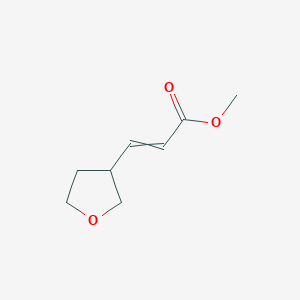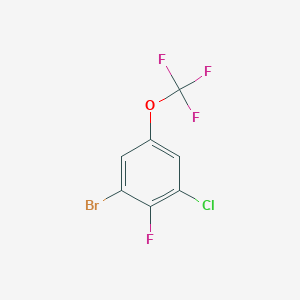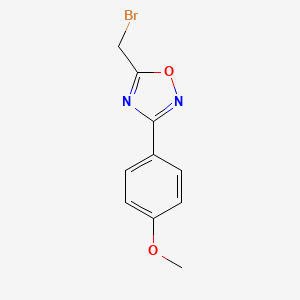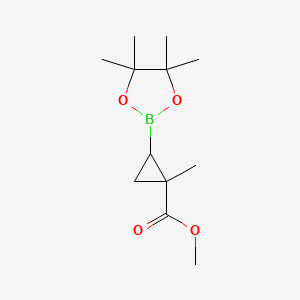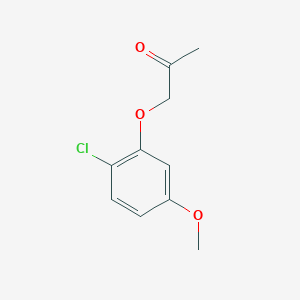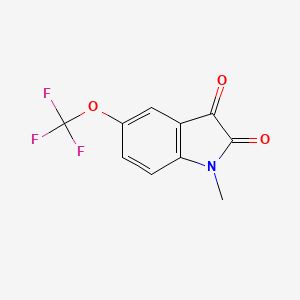
1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione is a chemical compound characterized by the presence of a trifluoromethoxy group attached to an indoline-2,3-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ethers, which are synthesized through nucleophilic substitution reactions . The reaction conditions often require the presence of a base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized aromatic compounds under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted indoline-2,3-dione derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism by which 5-(Trifluoromethoxy)-1-methylindoline-2,3-dione exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells through caspase activation . The trifluoromethoxy group enhances the compound’s stability and lipophilicity, improving its efficacy in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethoxy)oxindole: Shares a similar core structure but differs in the position of the trifluoromethoxy group.
Trifluoromethyl ethers: Compounds with similar trifluoromethoxy substituents but different core structures.
Uniqueness
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H6F3NO3 |
|---|---|
Peso molecular |
245.15 g/mol |
Nombre IUPAC |
1-methyl-5-(trifluoromethoxy)indole-2,3-dione |
InChI |
InChI=1S/C10H6F3NO3/c1-14-7-3-2-5(17-10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3 |
Clave InChI |
HGOMGUBYEBLVEL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)OC(F)(F)F)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


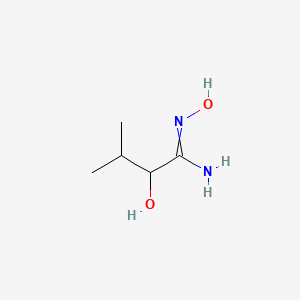
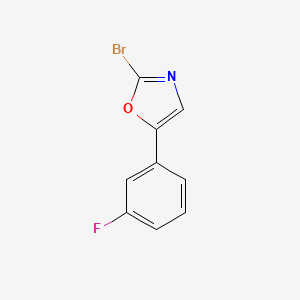
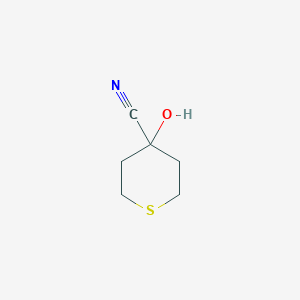

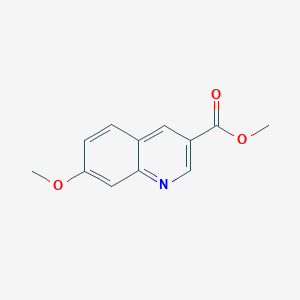
![6-Fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole](/img/structure/B11721161.png)
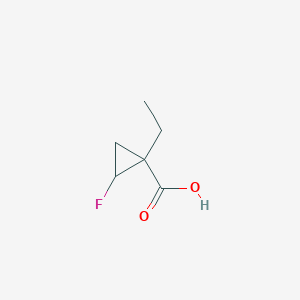

![4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
